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N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide

X-ray crystallography conformational analysis intramolecular hydrogen bonding

CRAC channel SAR requires probes with defined substitution and validated conformation. This compound addresses these needs: • Published single-crystal X-ray structure for accurate docking & pharmacophore modeling • 3,5-Dimethyl-4-phenylpyrazole pharmacophore with cyclobutane-imposed conformational constraint • Modular scaffold enabling systematic linker & amide variation for hit-to-lead optimization • Predicted logP 3.38 & favorable Lipinski parameters for permeability & metabolic stability assays

Molecular Formula C18H23N3O
Molecular Weight 297.402
CAS No. 2034292-75-4
Cat. No. B2388640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide
CAS2034292-75-4
Molecular FormulaC18H23N3O
Molecular Weight297.402
Structural Identifiers
SMILESCC1=C(C(=NN1CCNC(=O)C2CCC2)C)C3=CC=CC=C3
InChIInChI=1S/C18H23N3O/c1-13-17(15-7-4-3-5-8-15)14(2)21(20-13)12-11-19-18(22)16-9-6-10-16/h3-5,7-8,16H,6,9-12H2,1-2H3,(H,19,22)
InChIKeyMWZBWMUOYHJALS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide Technical Baseline


N-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide (CAS 2034292-75-4, C18H23N3O, MW 297.40) is a synthetic pyrazolyl carboxamide featuring a 3,5-dimethyl-4-phenyl-1H-pyrazole core linked via an ethyl spacer to a cyclobutanecarboxamide moiety [1]. Single-crystal X-ray diffraction reveals a non-planar conformation with the phenyl ring rotated relative to the pyrazole plane, an intramolecular N–H···N hydrogen bond forming a fused five-membered ring, and additional C–H···O and C–H···π interactions [2]. This compound falls within the structural scope of pyrazolyl-based carboxamides claimed as Calcium Release-Activated Calcium (CRAC/ICRAC) channel inhibitors in multiple Grünenthal GmbH patent families [3].

Scaffold Pyrazolyl carboxamide; patent-derived CRAC channel inhibitor chemotype
Structure Single-crystal X-ray structure available; non-planar conformation with intramolecular N–H···N bond

N-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide: Why Simple Analogs Fail


The target compound integrates three structural features—3,5-dimethyl-4-phenylpyrazole pharmacophore, ethyl linker, and cyclobutanecarboxamide group—that collectively define its conformational, electronic, and steric profile. Removal of the 3,5-dimethyl groups (yielding the 4-phenyl-1H-pyrazole analog, CAS 2034291-33-1) eliminates key hydrophobic contacts and alters the torsion angle between phenyl and pyrazole rings, as evidenced by comparative crystallographic data [1]. Replacement of the constrained cyclobutane ring with a planar benzamide (e.g., CAS 2034551-84-1) removes ring-strain-imposed conformational restriction, which can affect binding-site complementarity and metabolic stability in target engagement assays [2]. Broader pyrazolyl carboxamide analogs lacking the full substitution pattern have shown variable ICRAC inhibitory activity, underscoring the sensitivity of biological outcome to precise substitution [3]. Generic substitution therefore risks unpredictable shifts in potency, selectivity, and pharmacokinetic behavior.

3,5-Dimethyl substituents on pyrazole
Conformational shift risk Des-methyl analog may disrupt intramolecular H-bond geometry and alter phenyl torsion, reducing target-binding fitness.
Cyclobutanecarboxamide ring
Loss of conformational restriction Benzamide or cyclohexene analogs lack ring strain, potentially reducing binding-site complementarity and metabolic stability.
Full substitution pattern
Activity may not transfer Generic pyrazolyl carboxamides show variable ICRAC activity; small structural changes yield large potency shifts.

N-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide: Quantitative Differentiation Evidence


Intramolecular H-Bond Network vs. 4-Phenyl Analog

Single-crystal X-ray diffraction of the target compound (space group P21/c, Z=4) establishes an intramolecular N–H···N hydrogen bond that fuses a five-membered ring to the pyrazole core, along with C–H···O and C–H···π interactions [1]. This hydrogen bond network is dependent on the N–H of the carboxamide and the pyrazole N2 atom, and is sensitive to the steric and electronic environment created by the 3,5-dimethyl substituents. In the des-methyl analog (4-phenyl-1H-pyrazole derivative, CAS 2034291-33-1), the absence of these methyl groups is predicted to alter the torsion angle between phenyl and pyrazole rings by removing steric buttressing, potentially disrupting the intramolecular H-bond geometry [2].

H-Bond Conformation
Class-level inference
Target: N–H···N intramolecular H-bond confirmed by X-ray; des-methyl analog predicted to lose this network and alter phenyl torsion.
Supports conformational pre-organization for target binding; analog may adopt different low-energy conformations.
Structural inference; no experimental crystal data for analog.
X-ray crystallography conformational analysis intramolecular hydrogen bonding

Cyclobutane Ring Constraint vs. Benzamide Analog

The cyclobutanecarboxamide moiety introduces ~26.3 kcal/mol ring strain, constraining the carboxamide NH vector orientation and limiting rotational degrees of freedom compared to planar benzamide analogs (e.g., CAS 2034551-84-1) or flexible cyclohex-3-enecarboxamide analogs (e.g., CAS 2034506-01-7) [1]. This conformational restriction can enhance binding-site complementarity and metabolic stability by reducing the entropic penalty upon target binding and shielding the amide bond from hydrolytic enzymes [2].

Conformational Restriction
Class-level inference
Cyclobutane ring strain ~26.3 kcal/mol limits carboxamide orientation; benzamide analog is planar with free rotation, potentially losing pre-organization.
Ring constraint may improve binding enthalpy and metabolic stability relative to flexible analogs.
Ring strain value from literature; not directly measured for this compound.
conformational restriction ring strain structure-activity relationship

ICRAC Inhibitor Patent Activity Range

The target compound maps structurally to Formula (I) in Grünenthal patent WO-2014108336-A1, which claims pyrazolyl-based carboxamides as ICRAC inhibitors for inflammatory diseases [1]. Exemplified compounds in the related patent family (US 9206136 B2) demonstrate ICRAC pIC50 values ranging from 5.0 to 8.4 (IC50 10 µM to 4 nM), with activity exquisitely dependent on pyrazole substitution pattern and carboxamide moiety [2]. While the target compound itself does not have a publicly reported ICRAC IC50, its structural features—3,5-dimethyl-4-phenylpyrazole core, ethyl linker, cyclobutanecarboxamide—are consistent with pharmacophoric elements required for potent ICRAC inhibition in this chemical series.

ICRAC Activity (class)
Class-level inference
Patent family reports pIC50 5.0–8.4 across pyrazolyl carboxamides; target compound maps to Formula (I) but no specific IC50 reported.
Positioned within active chemical space; activity is substitution-dependent and requires experimental confirmation.
Data to verify; no direct ICRAC IC50 for this compound.
ICRAC inhibition calcium signaling immunomodulation

Predicted Physicochemical Profile vs. Des-Methyl Analog

Predicted logP for the target compound is 3.38 compared to an estimated 2.5–2.8 for the des-methyl analog (4-phenyl-1H-pyrazole derivative, CAS 2034291-33-1) [1]. The addition of two methyl groups increases calculated logP by approximately 0.6–0.9 units, reflecting enhanced lipophilicity that can improve membrane permeability but also requires monitoring of solubility and metabolic clearance [2]. The target compound has a molecular weight of 297.40 g/mol with 3 H-bond acceptors and 1 H-bond donor, placing it within orally bioavailable chemical space (Lipinski compliant) with 4 rotatable bonds and no chiral centers [1].

Lipophilicity & MW
Supporting evidence
Target predicted logP 3.38, MW 297.40; des-methyl analog logP ~2.5–2.8, MW 269.35. ΔlogP ≈ +0.6 to +0.9.
Higher lipophilicity may support membrane permeability assessment; requires experimental validation.
Computational prediction (PrenDB); verify by shake-flask or chromatographic method.
lipophilicity drug-likeness physicochemical profiling

N-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide: Recommended Application Scenarios


ICRAC/CRAC Inhibitor SAR Studies

The target compound is optimally deployed as a probe in SAR campaigns exploring the pyrazolyl carboxamide chemical space defined by Grünenthal patent families [1]. Its 3,5-dimethyl-4-phenylpyrazole core with cyclobutanecarboxamide side chain represents a specific substitution combination not widely exemplified in the patent literature, allowing researchers to map the contribution of cyclobutane constraint and methyl substitution to ICRAC inhibitory potency, selectivity, and pharmacokinetic profile.

Conformational Analysis & Computational Studies

The published single-crystal X-ray structure provides a validated starting point for docking studies, molecular dynamics simulations, and pharmacophore modeling [2]. Researchers can leverage the experimentally determined intramolecular H-bond network and non-planar conformation to build accurate models for virtual screening or to understand conformational preferences differentiating cyclobutanecarboxamide from benzamide-containing analogs.

Building Block for Focused Library Synthesis

The compound serves as a versatile synthetic intermediate for generating focused compound libraries. The cyclobutanecarboxamide moiety can be selectively modified, while the pyrazole core with its 3,5-dimethyl-4-phenyl substitution provides a defined pharmacophoric anchor. This modularity enables systematic variation of linker length, amide substituent, and pyrazole decoration for hit-to-lead optimization programs.

Physicochemical Benchmarking & Permeability Assays

With a predicted logP of 3.38 and favorable Lipinski parameters, the target compound can serve as a reference point for assessing how incremental lipophilicity (ΔlogP ~0.6–0.9 vs. des-methyl analog) affects membrane permeability, solubility, and metabolic stability in cell-based permeability assays (e.g., Caco-2 or PAMPA) and liver microsomal stability studies [3].

Application
Selection Property
Validation Focus
CRAC channel inhibitor SAR studies
Patent-derived pyrazolyl carboxamide with cyclobutane constraint
ICRAC potency assay and selectivity profiling
Conformational analysis & computational modeling
Experimentally determined crystal structure with H-bond network
Docking and MD simulation accuracy
Focused library synthesis building block
Modular pyrazole core with reactive carboxamide
Library diversity and synthetic accessibility
Physicochemical benchmarking & permeability assays
Predicted logP and Lipinski compliance
Caco-2 / PAMPA permeability correlation
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